5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione is a complex organic compound belonging to the class of imidazolidine diones. This compound is characterized by its unique molecular structure and has various applications in scientific research and industry. It is classified under several chemical databases, including PubChem and the European Chemicals Agency.
The compound's chemical identity is recognized in multiple databases, including:
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione, with a molecular formula of C10H9BrN2O2. Its InChI key is RYQJHIZRZKZLHT-UHFFFAOYSA-N, which aids in its identification across various chemical databases.
The synthesis of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. Key methods include:
For example, starting from 2-bromobenzaldehyde and methylurea, a reaction pathway can be established that leads to the formation of the desired imidazolidine derivative through condensation followed by cyclization.
The molecular structure of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The presence of a bromophenyl group at position 5 contributes to its unique properties.
Key structural data includes:
This structural information is crucial for understanding the compound's reactivity and interactions.
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione can participate in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing related compounds or modifying the existing structure for specific applications.
The mechanism of action for 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione primarily revolves around its ability to interact with biological targets. It may act as an enzyme inhibitor or modulator in biochemical pathways.
For instance, its structural similarity to other known inhibitors allows it to bind to active sites on enzymes, potentially altering their activity. Detailed studies would involve kinetic analysis and binding affinity measurements to elucidate its precise mechanism.
The physical properties of 5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione include:
Chemical properties include:
These properties are essential for handling and application in laboratory settings.
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dione has several applications:
Its versatility makes it valuable in both academic research and industrial applications, particularly in drug development and material science.
The hydantoin core (imidazolidine-2,4-dione) has served as a privileged scaffold in central nervous system (CNS) drug discovery for nearly a century. Its significance was established in 1938 with the introduction of phenytoin (5,5-diphenylhydantoin) as a first-generation antiepileptic agent, revolutionizing the treatment of tonic-clonic and partial seizures [1] [7]. This milestone validated hydantoin’s capacity to modulate neuronal excitability, primarily through voltage-gated sodium channel blockade, establishing a foundational pharmacophore for CNS therapeutics. The scaffold’s versatility is attributed to its distinct hydrogen-bonding profile (two hydrogen bond acceptors and two donors) and multiple derivatization sites (N1, N3, C5), enabling extensive structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties [3] [7].
Following phenytoin’s success, structural optimization efforts yielded several clinically impactful analogues:
Table 1: Clinically Approved Hydantoin-Based CNS Therapeutics
Compound | Key Structural Features | Therapeutic Indication | Year Introduced |
---|---|---|---|
Phenytoin | 5,5-Diphenyl | Tonic-clonic and partial seizures | 1938 |
Mephenytoin | 5-Methyl-5-phenyl-3-ethyl | Refractory epilepsy | 1945 |
Ethotoin | 3-Ethyl-5-phenyl | Generalized seizures | 1956 |
Fosphenytoin | Phenytoin prodrug with phosphate moiety | Acute seizure control | 1990s |
Modern medicinal chemistry exploits this scaffold beyond epilepsy. Enzalutamide (5-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide), a second-generation androgen receptor antagonist, incorporates a thiohydantoin moiety and is used in metastatic prostate cancer, demonstrating hydantoin’s applicability beyond neurological disorders [3] [7]. Recent research focuses on optimizing C5-aryl substituents to enhance receptor selectivity and mitigate off-target effects, positioning hydantoin as a perpetually relevant scaffold for CNS drug development [3] [6].
The bioactivity of hydantoin derivatives is exquisitely sensitive to the steric, electronic, and topological properties of C5-aryl substituents. Comparative analyses of 5-aryl-5-methylhydantoins reveal that subtle changes in the aryl group’s position, halogenation pattern, or ring size significantly alter receptor affinity and functional activity [3] [6] [7].
Bromophenyl Derivatives: Introduction of bromine at the ortho-position, as in 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione, imparts distinct conformational and electronic effects:
Table 2: Impact of Aryl Substituent Position on 5-HT6 Receptor Affinity (Ki, nM) in 5-Arylhydantoin Derivatives [6]
Aryl Substituent | 5-HT6 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity Ratio (D2/5-HT6) |
---|---|---|---|
2-Naphthyl | 87 | 4247 | 48.8 |
1-Naphthyl | 121 | 7811 | 64.6 |
2-Bromophenyl | Not tested | Not tested | Not tested |
3-Bromophenyl | 570 | 6677 | 11.7 |
4-Chlorophenyl | 176 | 31,240 | 177.5 |
3,4-Dichlorophenyl | 205 | 681 | 3.3 |
Naphthyl vs. Bromophenyl Analogues: Naphthyl derivatives exhibit superior affinity for serotonin receptors (particularly 5-HT6) compared to mono-halogenated phenyl analogues:
Structure-activity relationship (SAR) studies indicate that 5-(2-bromophenyl)-5-methyl substitution balances steric bulk and synthetic feasibility. The methyl group at C5 enhances metabolic stability by blocking hydroxylation pathways—a vulnerability observed in phenytoin (lacking C5 alkyl groups) [1] [7]. Hybrid molecules incorporating this moiety demonstrate optimized target engagement profiles, particularly in voltage-gated sodium channel blockade (relevant to anticonvulsant activity) and serotonin receptor modulation (relevant to cognitive disorders and obesity) [3] [6]. The ongoing exploration of halogenated aryl hydantoins underscores their versatility in addressing diverse CNS targets through rational substituent engineering.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8